N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide
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Overview
Description
N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties and stability
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Naphthalene Derivatives
Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound 1-naphthylacetic acid, a derivative of naphthalene, is used in the synthesis of various pharmaceuticals .
Rho Pathway Inhibitors
The compound CCG-1423, which has a similar naming convention to CCG-276709, is a small-molecule inhibitor of RhoA transcriptional signaling . Rho proteins are involved in various cellular processes, and their dysregulation can lead to cancer . Inhibitors of this pathway could serve as useful biological probes and potential cancer therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the naphthalene and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives.
Scientific Research Applications
N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene core but have different substituents, leading to distinct chemical and biological properties.
Thieno[3,4-b]pyridine derivatives: Another class of thiophene-based compounds with unique structural features and applications.
Uniqueness
N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the naphthalene and carboxamide groups enhances its ability to interact with biological molecules and participate in a wide range of chemical reactions.
Properties
IUPAC Name |
N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUNQGHOWZXLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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